molecular formula C17H25NO4 B8182980 tert-Butyl 4-((3-hydroxyphenoxy)methyl)piperidine-1-carboxylate

tert-Butyl 4-((3-hydroxyphenoxy)methyl)piperidine-1-carboxylate

Cat. No.: B8182980
M. Wt: 307.4 g/mol
InChI Key: PTMMPHFKRUTOJK-UHFFFAOYSA-N
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Description

tert-Butyl 4-((3-hydroxyphenoxy)methyl)piperidine-1-carboxylate: is a compound that features a tert-butyl group, a piperidine ring, and a hydroxyphenoxy moiety. This compound is often used as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-((3-hydroxyphenoxy)methyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate with 3-hydroxyphenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyphenoxy group can undergo oxidation reactions to form quinones or other oxidized derivatives.

    Reduction: The piperidine ring can be reduced to form piperidine derivatives with different substituents.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form various ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Reduced piperidine derivatives.

    Substitution: Various ethers or esters depending on the substituents used.

Scientific Research Applications

Chemistry:

Biology:

  • Studied for its potential in modulating protein-protein interactions through PROTAC technology.

Medicine:

  • Investigated for its role in drug development, particularly in the design of molecules that can selectively degrade disease-causing proteins.

Industry:

  • Utilized in the production of specialized chemicals and intermediates for pharmaceutical applications.

Mechanism of Action

The primary mechanism of action for tert-Butyl 4-((3-hydroxyphenoxy)methyl)piperidine-1-carboxylate in PROTACs involves its role as a linker that brings together a target protein and an E3 ubiquitin ligase. This facilitates the ubiquitination and subsequent proteasomal degradation of the target protein. The molecular targets and pathways involved include the ubiquitin-proteasome system, which is crucial for maintaining protein homeostasis in cells .

Comparison with Similar Compounds

Comparison:

  • tert-Butyl 4-((3-hydroxyphenoxy)methyl)piperidine-1-carboxylate is unique due to the presence of the hydroxyphenoxy group, which provides additional sites for chemical modification and potential interactions.
  • Similar compounds like tert-Butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate and tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate also serve as linkers in PROTAC development but differ in their specific functional groups and resulting chemical properties.

Properties

IUPAC Name

tert-butyl 4-[(3-hydroxyphenoxy)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4/c1-17(2,3)22-16(20)18-9-7-13(8-10-18)12-21-15-6-4-5-14(19)11-15/h4-6,11,13,19H,7-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTMMPHFKRUTOJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)COC2=CC=CC(=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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